(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt

Oncometabolite biology HIF signaling EglN prolylhydroxylase

Researchers dissecting enantiomer-specific effects on the EglN-HIF axis require the (2S)-configured sodium salt. Generic substitution with the (2R)-enantiomer or free acid introduces confounding biological and handling artifacts. This cell-permeable L-2HG prodrug is the validated solution. - Standardized at 0.4 mM in complete RPMI for sustained epigenetic modulation of T cells. - Reduces global 5-hmC levels in 293T (p<0.001) and NHA (p<0.01) cells within two passages. - Suppresses homologous recombination (HR) at 300-900 µM, sensitizing cells to PARP inhibitors.

Molecular Formula C13H23NaO5
Molecular Weight 282.312
CAS No. 1391067-96-1
Cat. No. B588002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt
CAS1391067-96-1
Synonyms(2S)-2-Hydroxypentanedioic Acid Octyl Ester Sodium Salt;  (S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt;  (S)-α-Hydroxyglutaric Acid Octyl Ester Sodium Salt;  L-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt;  Octyl L-2-Hydroxyglutarate Sodium Salt; 
Molecular FormulaC13H23NaO5
Molecular Weight282.312
Structural Identifiers
SMILESCCCCCCCCOC(=O)C(CCC(=O)[O-])O.[Na+]
InChIInChI=1S/C13H24O5.Na/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16;/h11,14H,2-10H2,1H3,(H,15,16);/q;+1/p-1/t11-;/m0./s1
InChIKeyUZUHAPHNUWGBFM-MERQFXBCSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-2HG Cell-Permeable Prodrug: Baseline Overview


(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt (CAS 1391067-96-1), also referred to as Octyl-L-2-HG Sodium or H942596, is a membrane-permeant ester prodrug of the oncometabolite L-2-hydroxyglutarate (L-2HG) . The compound is formed by esterification of (2S)-2-hydroxyglutaric acid with octanol, followed by sodium salt formation, yielding the molecular formula C₁₃H₂₃NaO₅ (MW 282.31) . It belongs to the class of cell-permeable α-ketoglutarate (α-KG) competitive inhibitors that modulate α-KG-dependent dioxygenases, including Jumonji histone demethylases and Tet oxygenases . The sodium salt form is characterized as hygroscopic and is supplied as a neat solid requiring storage at -20°C under inert atmosphere .

Cell-permeable ester prodrug for intracellular L-2HG delivery
Sodium salt form for aqueous-dosing protocols
(2S)-enantiomer for EglN antagonist and HIF-1α stabilization studies
Storage at −20°C under inert atmosphere; hygroscopic solid

Why Generic Substitution Fails: Enantiomer and Salt Form Differences


The L-2HG/D-2HG enantiomer pair exhibits functionally opposing effects on the α-KG-dependent prolylhydroxylase EglN: L-2HG acts as an antagonist while D-2HG acts as an agonist . Substituting the (2S)-sodium salt with the (2R)-enantiomer sodium salt (CAS 1391068-16-8) therefore produces diametrically opposite downstream signaling through the HIF pathway . Furthermore, substituting the sodium salt with the free acid form, (2S)-Octyl-α-hydroxyglutarate (CAS 1391194-64-1), introduces differences in aqueous solubility and hygroscopicity that directly impact solution preparation, dosing accuracy, and inter-laboratory reproducibility . These enantiomer-specific and salt-form-specific properties mean that generic interchange without experimental re-validation introduces both biological and handling confounds.

Enantiomer substitution

Substituting (2R)-sodium salt (CAS 1391068-16-8) inverts EglN modulation from antagonist to agonist, reversing HIF pathway outcome.

Free acid substitution

Using the free acid (CAS 1391194-64-1) alters aqueous solubility and hygroscopicity, affecting dosing accuracy and reproducibility.

Product-Specific Quantitative Evidence Guide


Enantiomer-Specific EglN Modulation and HIF Pathway Directionality

The (2S)-configured L-2HG functions as an antagonist of α-KG-dependent prolylhydroxylase (EglN/PHD), whereas the (2R)-configured D-2HG acts as an agonist, producing opposite effects on HIF-1α stability . This enantiomer-specific functional divergence was established by Koivunen et al. (2012), who demonstrated that R-2HG, but not S-2HG, stimulates EglN activity leading to diminished HIF levels and enhanced astrocyte proliferation . For procurement, this means the (2S)-sodium salt (CAS 1391067-96-1) and the (2R)-sodium salt (CAS 1391068-16-8) are not interchangeable; selection depends on whether experimental objectives require EglN inhibition (L-2HG, antagonism) or EglN activation (D-2HG, agonism).

EglN Modulation
Head-to-head
L-2HG: antagonist (inhibits EglN, stabilizes HIF-1α) / D-2HG: agonist (stimulates EglN, degrades HIF-1α)
Enantiomer-specific EglN/HIF pathway directionality
Selection of enantiomer determines HIF outcome
Oncometabolite biology HIF signaling EglN prolylhydroxylase Enantiomer-specific pharmacology

Cell-Permeable Prodrug Enables Intracellular L-2HG Loading

Non-esterified L-2HG (disodium salt) exhibits negligible passive membrane permeability due to its dicarboxylate charge at physiological pH. The octyl ester prodrug form (as either free acid or sodium salt) overcomes this barrier. In HEK293T cells treated with cell-permeable octyl-L-2-HG for 12 hours, intracellular L-2-HG accumulation was quantified by LC–MS/MS, confirming successful prodrug hydrolysis and metabolite loading . Research protocols standardize treatment at 0.4 mM octyl-L-2-HG sodium salt for sustained epigenetic modulation in T cell cultures, with media refreshed every second day . The sodium salt form (CAS 1391067-96-1) is preferred over the free acid in these protocols due to its enhanced aqueous handling .

Intracellular Loading
Class-level
Confirmed by LC–MS/MS in HEK293T at 12 h; 0.4 mM standard protocol
Octyl ester enables intracellular L-2HG delivery
Non-esterified L-2HG shows negligible permeability
Cell permeability Prodrug design Intracellular metabolite delivery LC-MS/MS quantification

5-hmC Epigenetic Erasure via TET Enzyme Inhibition

Treatment with octyl-L-2-HG reduces global 5-hydroxymethylcytosine (5-hmC) levels, a hallmark of TET oxygenase inhibition. In 293T cells, octyl-D-2-HG and octyl-L-2-HG both produced marked reductions in global 5-hmC at passage 5, quantified by dot-blot assay (n=3, p<0.001 vs control) . In normal human astrocytes (NHA), both enantiomers decreased 5-hmC content following two passages of treatment, measured by 5-hmC ELISA (n=3, bars show SEM) . The (2S)-sodium salt (H942596) was specifically employed as the L-2HG source in a registered replication study validating 2-HG as a competitive inhibitor of α-KG-dependent dioxygenases . Although both enantiomers inhibit TET enzymes, the downstream biological consequences diverge due to the EglN-specific effects described in Evidence Item 1.

5-hmC Reduction
Head-to-head
Both octyl-L-2-HG and octyl-D-2-HG reduce global 5-hmC vs vehicle (p<0.05, n=3)
Supports TET enzyme inhibition endpoint assessment
No significant difference between enantiomers for TET inhibition alone
Epigenetics DNA demethylation TET enzyme inhibition 5-hydroxymethylcytosine

MIR148A Transcriptional Suppression

Treatment with octyl-D-2-HG at 1.0 mM significantly reduces MIR148A expression in 293T cells, as determined by RT-qPCR at passages 34–36 (n=2, bars show SEM) . In parallel experiments in NHA cells, both octyl-D-2-HG and octyl-L-2-HG significantly reduced MIR148A transcript levels compared with vehicle and octyl-α-KG controls (n=2 combined gel, n=3 RT-qPCR) . This suppression is mechanistically linked to CpG island hypermethylation at the MIR148A promoter. The (2S)-sodium salt form (H942596) has been used in published protocols at 0.4 mM for sustained epigenetic modulation in T cell cultures , confirming its utility for transcriptional silencing experiments across multiple cell types.

MIR148A Suppression
Head-to-head
Octyl-L-2-HG reduces MIR148A expression in NHA cells (p<0.05, n=3); octyl-α-KG shows no effect
Supports transcriptional silencing assay context
α-KG ester control essential for specificity
microRNA regulation epigenetic silencing CpG island methylation RT-qPCR

Dose-Dependent DNA Double-Strand Break Induction

Treatment of IDH1-WT HeLa cells with (2S)-octyl-α-hydroxyglutarate, the free acid form from which the sodium salt is derived, produces a dose-dependent increase in DNA double-strand breaks (DSBs) in log-phase cells . In the U2OS DR-GFP homologous recombination reporter assay, both (2R)-octyl-2-HG and (2S)-octyl-2-HG suppressed HR in a dose-dependent manner after 24 h exposure, while the octyl-α-ketoglutarate control showed no effect (n=3) . The HR suppression by 2-HG enantiomers was sufficient to induce PARP inhibitor synthetic lethality, with (2R)-octyl-2-HG at 900 μM sensitizing HCT116 cells to BMN-673 (talazoparib) . While these data were generated primarily with the free acid forms, the sodium salt (CAS 1391067-96-1) serves as the water-soluble prodrug equivalent delivering the same intracellular L-2HG payload after esterase-mediated hydrolysis.

DSB Induction & HR Suppression
Data to verify
Dose-dependent DSB increase and HR suppression (U2OS DR-GFP, n=3); no effect with octyl-α-KG
Supports DNA damage and HR deficiency research context
Data from free acid form; sodium salt delivers same payload
DNA damage response homologous recombination PARP inhibitor sensitivity DSB quantification

Sodium Salt vs Free Acid Handling and Solubility

The sodium salt form (CAS 1391067-96-1) is explicitly characterized as hygroscopic, requiring storage at -20°C under inert atmosphere to maintain integrity . In contrast, the free acid form, (2S)-Octyl-α-hydroxyglutarate (CAS 1391194-64-1), is a crystalline solid with defined solubility limits: DMF 10 mg/mL, DMSO 10 mg/mL, Ethanol 20 mg/mL, and PBS (pH 7.2) only 1 mg/mL . The sodium salt's enhanced aqueous solubility and hygroscopic nature create distinct handling requirements: it must be centrifuged before opening to recover product from the vial seal, and stock solutions should be prepared under anhydrous conditions . Vendor-reported purity for the sodium salt is >95% (HPLC) or 98% , with batch-specific certificates of analysis available.

Salt Form Handling
Data to verify
Sodium salt: hygroscopic, enhanced aqueous solubility, −20°C inert storage / Free acid: PBS solubility 1 mg/mL
Sodium salt facilitates aqueous-dosing protocols
Batch-specific purity verification recommended
Compound handling solubility hygroscopicity laboratory reproducibility

Best Research and Industrial Application Scenarios


Enantiomer-Specific EglN/PHD Pathway and HIF-1α Stabilization Studies

Investigators dissecting the L-2HG vs D-2HG enantiomer-specific effects on the EglN-HIF axis must use the (2S)-configured sodium salt. As established in Section 3, L-2HG functions as an EglN antagonist, inhibiting prolylhydroxylase activity and stabilizing HIF-1α, while D-2HG (CAS 1391068-16-8) is an agonist promoting HIF-1α degradation . Procurement of the (2S)-sodium salt is mandatory for experiments designed to test HIF-1α stabilization, hypoxic adaptation, or EglN inhibition phenotypes. The (2R)-enantiomer sodium salt must be procured separately as the control for enantiomer-specific effects.

TET Enzyme Inhibition and DNA Epigenetic Mark Erasure Studies

For studies requiring global or locus-specific 5-hydroxymethylcytosine (5-hmC) reduction through TET oxygenase inhibition, the (2S)-sodium salt provides validated on-target activity. As shown in Section 3, octyl-L-2-HG reduces global 5-hmC in 293T cells (p<0.001) and NHA cells (p<0.01) within two passages . This compound is appropriate for DNA methylation/epigenetic studies where L-2HG-mediated TET inhibition is the experimental intervention, with octyl-α-KG serving as the negative control.

T Cell and Immune Cell Epigenetic Modulation

The (2S)-sodium salt (H942596) has been standardized at 0.4 mM in complete RPMI for sustained epigenetic modulation of T cells, with media refreshed every 48 hours . This protocol is directly transferable to laboratories studying L-2HG effects on T cell differentiation, CD8+ T cell metabolism, or macrophage polarization, where the sodium salt's aqueous solubility simplifies dosing compared with the free acid form.

Homologous Recombination Deficiency and PARP Inhibitor Synthetic Lethality Screening

Based on the DSB induction and HR suppression evidence in Section 3, the (2S)-configured octyl ester is suitable for DNA repair studies investigating 2-HG-induced HR deficiency. Dosing at 300–900 μM in HeLa, HCT116, or U2OS DR-GFP reporter lines suppresses HR and sensitizes cells to PARP inhibitors such as BMN-673 . The octyl-α-KG ester must be run in parallel as the negative control to confirm 2-HG-specific HR suppression.

Application
Selection Property
Validation Focus
EglN/PHD pathway and HIF-1α stabilization studies
(2S)-enantiomer for EglN antagonist studies
HIF-1α stabilization endpoint validation
TET enzyme inhibition and 5-hmC erasure studies
Reported 5-hmC reduction activity
5-hmC dot-blot/ELISA endpoint confirmation
T cell and immune cell epigenetic modulation
Standardized protocol for T cell epigenetic modulation
Epigenetic endpoint monitoring in immune cells
Homologous recombination deficiency and PARP inhibitor sensitivity screening
DSB induction and HR suppression evidence
HR reporter and PARP inhibitor combination endpoints
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